2-Propanol, 2-methyl-, zirconium(4+) salt (9CI)
Description
Evolution and Significance of Group 4 Metal Alkoxides in Contemporary Chemistry
Group 4 metal alkoxides, which include compounds of titanium (Ti), zirconium (Zr), and hafnium (Hf), have garnered considerable attention in recent years as versatile precursors for a range of applications. chemrxiv.org Their general formula is M(OR)₄, where M is the Group 4 metal and R is an organic group. chemrxiv.org The significance of these compounds stems from their high reactivity, particularly their sensitivity to hydrolysis, which makes them excellent precursors for the synthesis of metal oxides via sol-gel processes. ncl.ac.uk This property is crucial for creating advanced materials such as specialty coatings, catalysts, and ceramics. valuates.comacs.orgdtic.mil
The study of zirconium alkoxides has a long history, with early work by researchers like Bradley and Wardlaw in the 1950s establishing fundamental principles. rsc.org They demonstrated that the physical properties of zirconium alkoxides, such as volatility, are heavily influenced by the structure of the alkyl group. rsc.org A notable finding was that increased branching in the alkyl group leads to higher volatility. rsc.org This is because the bulky groups prevent the intermolecular bonding, or association, that is common in less sterically hindered primary alkoxides. rsc.org This principle is exemplified by the difference in physical properties between primary, secondary, and tertiary butoxides of zirconium.
The Lewis acidic nature of Group 4 metal(IV) complexes also provides opportunities for a wide range of catalytic applications, including in polymerization reactions. ncl.ac.uk Metal alkoxides are valued for their ability to tune the steric and electronic properties of metal centers, making them versatile ancillary ligands in organometallic chemistry. ncl.ac.uk
Ligand Design Principles and Coordination Motifs in Zirconium(IV) Complexes
The Zirconium(IV) ion (Zr⁴⁺) is a small, highly charged cation, classifying it as a hard Lewis acid. mdpi.com This characteristic dictates its strong affinity for hard Lewis bases, particularly those with oxygen or nitrogen donor atoms. mdpi.com Consequently, ligand design for zirconium(IV) focuses on incorporating these donor atoms to form stable complexes. Zirconium can exhibit flexible coordination numbers, ranging from 4 to 12, with 6 and 8 being the most common. mdpi.com
Alkoxide ligands (OR⁻) are themselves important ligands in zirconium chemistry. They are electronically malleable and can act as σ-donors or as both σ- and π-donors. stackexchange.com This electronic flexibility contributes to the stability of the resulting complexes. stackexchange.com A key feature of alkoxides is their ability to act as bridging ligands between two or more metal centers, leading to the formation of oligomeric or polymeric structures, especially when the alkyl groups are not bulky. wikipedia.org
In addition to simple alkoxides, a vast array of other ligands are used to modify the properties of zirconium complexes. These include:
Schiff bases: Polydentate ligands formed from the condensation of an amine and a carbonyl compound, which can offer stable coordination environments. acs.org
Macrocycles: Ligands like cyclams can encapsulate the metal ion, providing significant stability. mdpi.com
Hydroxamates and Hydroxypyridinones: These are powerful chelating agents for Zr(IV), often used in biomedical applications. nih.govnih.gov
The coordination environment around the zirconium center can be precisely controlled by the choice of ligands. For instance, in the synthesis of materials via the sol-gel route, "modifiers" such as acetylacetone (B45752) are often added to zirconium alkoxide solutions. ncl.ac.uk These modifiers react to form new complexes, like [Zr(OR)₃(acac)], which can influence the hydrolysis and condensation rates, thereby controlling the properties of the final oxide material. ncl.ac.uk Zirconium complexes can adopt various geometries, with distorted octahedral and square antiprismatic structures being common. acs.org
Overview of Research Trajectories for Zirconium(IV) tert-Butoxide in Advanced Chemical Systems
Zirconium(IV) tert-butoxide [Zr(OᵗBu)₄] is a prominent example of a sterically hindered alkoxide. The bulky tert-butyl groups prevent the oligomerization that is common with smaller alkoxides like ethoxides or isopropoxides, making it a monomeric and volatile liquid. rsc.orgnih.gov This volatility is highly advantageous for its use in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) techniques. valuates.com
Synthesis: Zirconium(IV) tert-butoxide can be synthesized through several routes. A common and convenient method involves the reaction of tetrakis(diethylamido)zirconium(IV) with an excess of tert-butanol (B103910). chemrxiv.orgnih.gov This method is advantageous because the by-product, diethylamine (B46881), is volatile and easily removed, and it avoids potential hydrolysis issues that can occur when starting from zirconium tetrachloride. nih.gov Another route is alcohol interchange (alcoholysis), where a more common precursor like zirconium isopropoxide is reacted with tert-butanol. nih.gov
| Starting Material | Reagent | Key Advantage | Reference |
|---|---|---|---|
| Tetrakis(diethylamido)zirconium(IV) | tert-Butanol | Prevents hydrolysis, volatile by-product | chemrxiv.orgnih.gov |
| Zirconium(IV) isopropoxide | tert-Butanol | Alcohol interchange, semi-quantitative yield | nih.gov |
Applications: The primary research trajectory for Zr(OᵗBu)₄ is as a high-purity precursor for advanced materials. valuates.com
Thin Films: It is a crucial precursor for depositing thin films of zirconium dioxide (ZrO₂), a material with unique electrical, optical, and thermal properties essential for high-tech applications like microelectronics and semiconductors. valuates.comacs.orgnih.gov
Catalysis: Zirconium alkoxides, including the tert-butoxide, are investigated as catalysts. For example, they have been used to catalyze the oxidation of alcohols with hydroperoxides. acs.org
Nanomaterials: It serves as a precursor for synthesizing zirconia-based nanomaterials and ceramics. acs.orgnih.gov
The global market for zirconium tert-butoxide was valued at US$ 22 million in 2023 and is projected to grow, indicating its increasing importance in industrial and technological fields. valuates.com This growth is driven by the demand from industries requiring controlled deposition of advanced materials with stringent purity requirements. valuates.com
| Application Area | Specific Use | Underlying Property | Reference |
|---|---|---|---|
| Materials Science | Precursor for ZrO₂ thin films (CVD/ALD) | Volatility, high purity | valuates.com |
| Catalysis | Catalyst for oxidation reactions | Lewis acidity | acs.org |
| Nanotechnology | Synthesis of zirconia nanoparticles and ceramics | Controlled hydrolysis/pyrolysis | acs.orgnih.gov |
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-methylpropan-2-olate;zirconium(4+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H9O.Zr/c4*1-4(2,3)5;/h4*1-3H3;/q4*-1;+4 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGIUGXMWNKMCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].[Zr+4] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O4Zr | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2081-12-1 | |
| Record name | Zirconium(IV) t-butoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Purity Considerations for 2 Propanol, 2 Methyl , Zirconium 4+ Salt 9ci
Classical Synthetic Routes for Zirconium(IV) tert-Butoxide via Ligand Exchange Reactions
Ligand exchange is a foundational strategy for the synthesis of zirconium alkoxides. These routes typically involve the reaction of a zirconium precursor with an excess of the desired alcohol, tert-butanol (B103910), leading to the displacement of the original ligands. The choice of the zirconium precursor, primarily amides or halides, defines the specific reaction conditions and byproducts.
A highly effective and convenient route to Zirconium(IV) tert-butoxide involves the alcoholysis of a zirconium amide precursor, such as tetrakis(diethylamido)zirconium(IV). chemrxiv.orgnih.gov This method is often considered superior to other ligand exchange reactions, particularly for bulky ligands like tert-butoxide. nih.gov The reaction proceeds by adding tert-butanol to the zirconium amide, which leads to the formation of the desired Zirconium(IV) tert-butoxide and volatile diethylamine (B46881) as the only byproduct. chemrxiv.orgnih.gov
The general reaction is as follows: Zr(NEt₂)₄ + 4 t-BuOH → Zr(O-t-Bu)₄ + 4 HNEt₂ chemrxiv.org
This pathway offers several advantages, including clean conversion and the ease of removing the amine byproduct. The synthesis of the tetrakis(diethylamido)zirconium(IV) precursor itself is achieved by reacting Zirconium(IV) chloride with lithium diethylamide, with the precipitation of lithium chloride driving the reaction. rsc.org
Zirconium(IV) halides, particularly Zirconium(IV) chloride (ZrCl₄), serve as common starting materials for zirconium alkoxides. One classical approach is a salt metathesis reaction where ZrCl₄ is treated with an alkali metal tert-butoxide, such as potassium tert-butoxide (KO-t-Bu). google.com
The reaction can be summarized as: ZrCl₄ + 4 KO-t-Bu → Zr(O-t-Bu)₄ + 4 KCl
In this method, the reaction is driven by the formation of insoluble potassium chloride, which is subsequently removed by filtration. google.com However, direct alcoholysis of ZrCl₄ with tert-butanol is generally problematic and can lead to incomplete substitution and the formation of hydrolysis products, especially with tertiary alcohols. nih.govresearchgate.net Therefore, the salt metathesis route or conversion to an amide precursor is often preferred when starting from zirconium halides.
Modernized and Optimized Synthetic Protocols for High Purity 2-Propanol, 2-methyl-, Zirconium(4+) Salt (9CI)
Recent research has focused on optimizing existing protocols to ensure a reliable supply of high-purity Zirconium(IV) tert-butoxide, addressing the batch-to-batch variability and impurities found in some commercial sources. nih.govrsc.org An optimized and modernized protocol utilizes the amide route, which consistently yields a high-purity product. chemrxiv.orgnih.gov
A typical optimized procedure involves dissolving tetrakis(diethylamido)zirconium(IV) in a non-polar solvent like toluene (B28343). chemrxiv.orgrsc.org A solution of tert-butanol, also in toluene, is then added dropwise to the zirconium amide solution, which is initially cooled in an ice bath. chemrxiv.orgnih.gov After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a period to ensure complete reaction. chemrxiv.org The final product is then isolated and purified by vacuum distillation. rsc.org This modernized protocol is valued for its reproducibility and the high quality of the resulting alkoxide. chemrxiv.orgnih.gov
Table 1: Optimized Synthesis Protocol Parameters via Amide Route
| Parameter | Value / Condition | Source |
| Zirconium Precursor | Tetrakis(diethylamido)zirconium(IV) | chemrxiv.orgnih.gov |
| Reagent | tert-butanol | chemrxiv.orgnih.gov |
| Stoichiometry (t-BuOH:Zr) | 8:1 (excess) | chemrxiv.org |
| Solvent | Toluene | chemrxiv.orgrsc.org |
| Initial Reaction Temp. | Ice bath (cooling) | chemrxiv.orgnih.gov |
| Reaction Time | 1.5 hours | chemrxiv.org |
| Purification Method | Vacuum Distillation | rsc.org |
Influence of Reaction Conditions and Solvent Systems on Synthesis Outcomes
The outcome of the synthesis of Zirconium(IV) tert-butoxide is highly dependent on carefully controlled reaction conditions and the choice of solvent.
Temperature Control: For the synthesis from amide precursors, the initial exothermic reaction is managed by cooling the reaction vessel, typically with an ice bath, during the dropwise addition of tert-butanol. chemrxiv.org In the case of preparing intermediates from Zirconium(IV) chloride, such as via the ammonia (B1221849) method, cooling is also necessary to control the exothermic reaction. chemrxiv.org For the salt metathesis reaction between ZrCl₄ and KO-t-Bu, the reaction can be maintained at temperatures between 40-65°C. google.com
Solvent System: The choice of solvent is crucial. Anhydrous non-polar solvents like toluene and n-hexane are commonly used. chemrxiv.orggoogle.com Toluene is effective for the amide-to-alkoxide conversion, facilitating a homogenous reaction and subsequent workup. chemrxiv.org N-hexane is used in the salt metathesis route involving potassium tert-butoxide. google.com The solvent must be rigorously dried, as any residual water can lead to hydrolysis of the product. rsc.org
Stoichiometry: An excess of the alcohol (tert-butanol) is typically used to ensure the complete conversion of the precursor to the tetra-substituted alkoxide. chemrxiv.org In the synthesis from tetrakis(diethylamido)zirconium(IV), a molar equivalent of 8:1 of tert-butanol to the zirconium complex has been reported. chemrxiv.org
Advanced Purification Techniques for Zirconium(IV) tert-Butoxide for Research Applications
The purity of Zirconium(IV) tert-butoxide is critical for its applications, as impurities can significantly alter reaction outcomes and material properties. chemrxiv.org The primary and most effective method for purifying this compound is vacuum distillation. rsc.org
This technique is ideal for separating the non-volatile or less volatile impurities from the desired liquid alkoxide. Researchers report that distillation of the crude product yields a colorless and transparent liquid, a sign of high purity, in contrast to some commercial products which can be yellowish or turbid. nih.govrsc.org The distillation is typically performed under high vacuum (e.g., 50 mTorr), with the product collecting at a relatively low temperature (around 30-45 °C), which minimizes thermal decomposition. chemrxiv.orgnih.gov The absence of residual chloride is a key indicator of purity, especially when starting from halide precursors. nih.govrsc.org
Table 2: Reported Vacuum Distillation Parameters for Zirconium(IV) tert-Butoxide
| Boiling Point (°C) | Pressure | Source |
| ~45 | 50 mTorr | chemrxiv.org |
| ~30 | 50 mTorr | nih.govrsc.org |
| 89-91 | 5 mmHg | google.com |
| 81 | 3 mmHg |
Strategies for Managing Moisture Sensitivity in Synthesis and Handling
Zirconium(IV) tert-butoxide is extremely sensitive to moisture and readily hydrolyzes to form zirconium oxides. fishersci.com Therefore, all synthesis, purification, and handling steps must be performed under rigorously anhydrous conditions. rsc.org
Key strategies include:
Inert Atmosphere: All manipulations are conducted under a dry inert atmosphere, such as nitrogen or argon, using standard Schlenk line or glovebox techniques. rsc.orgresearchgate.net
Anhydrous Reagents and Solvents: All solvents and reagents must be thoroughly dried before use. Solvents are often distilled from appropriate drying agents, and alcohols must be anhydrous. rsc.org Molecular sieves can be used to remove residual water from solvents. researchgate.net
Proper Storage: The purified product must be stored in a tightly sealed container under an inert atmosphere. fishersci.comscbt.com For long-term stability, storage in a freezer within a glovebox is recommended. chemrxiv.orgnih.gov
Handling Equipment: All glassware and equipment must be oven- or flame-dried immediately before use to remove any adsorbed moisture. orgsyn.org
Adherence to these stringent protocols is essential to prevent contamination of the product with zirconium oxide species, which would compromise its performance in subsequent applications. rsc.org
Catalytic Applications and Mechanistic Investigations of 2 Propanol, 2 Methyl , Zirconium 4+ Salt 9ci
Zirconium(IV) tert-Butoxide as a Catalyst in Organic Transformations
Zirconium(IV) tert-butoxide serves as a potent catalyst or precatalyst in numerous synthetic methodologies, valued for its high reactivity and, in many cases, unique selectivity. Zirconium, as a group 4 metal, is relatively abundant, non-toxic, and exhibits diverse chemical reactivity, making its complexes attractive for developing greener chemical processes. researchgate.net The catalytic applications of zirconium alkoxides are broad, leveraging their character as Lewis acids, Brønsted bases, and nucleophiles to achieve a variety of chemical transformations. nih.gov
While specific studies detailing the use of neat Zirconium(IV) tert-butoxide as a primary catalyst for simple esterification are not extensively documented in the surveyed literature, the catalytic activity of related zirconium compounds in these reactions is well-established. For instance, solid acid catalysts based on modified zirconia are highly effective. Tungstated and sulfated zirconia have been studied for the transesterification of triglycerides and the esterification of free fatty acids, processes central to biodiesel production. researchgate.net Sulfated zirconia, in particular, shows high activity for the esterification of various fatty acids. researchgate.netresearchgate.net
The relevance of zirconium alkoxides to these reactions is also evident from their synthesis. Zirconium(IV) tert-butoxide can be synthesized via an alcohol interchange reaction (alcoholysis) from zirconium isopropoxide, demonstrating the facility of alkoxide exchange at a zirconium center, a fundamental step in transesterification catalysis. nih.govchemrxiv.org A related process, transesterification using acetate (B1210297) esters, can also be employed to produce various zirconium alkoxides, including the tert-butoxide, from the isopropoxide precursor. chemrxiv.org These processes underscore the inherent reactivity of the Zr-OR bond, which is central to catalytic esterification and transesterification mechanisms. A moisture-tolerant zirconium complex has also been developed and optimized for catalytic esterification, highlighting the ongoing interest in zirconium-based catalysts for this transformation. acs.org
Zirconium(IV) tert-butoxide and other zirconium alkoxides are highly efficient initiators for the ring-opening polymerization (ROP) of cyclic esters, such as lactide, caprolactone, and β-butyrolactone. This class of reactions is of immense industrial importance for the production of biodegradable polymers like poly(lactic acid) (PLA). Zirconium-based initiators are known for their high activity, often leading to well-controlled polymerizations that yield polymers with predictable molecular weights and narrow molecular weight distributions.
The performance of these catalysts can be tuned by modifying the ligand environment around the zirconium center. For example, polymetallic zirconium clusters featuring amine bis(phenolate) ligands, which can be synthesized using Zirconium(IV) tert-butoxide as a precursor, have demonstrated moderate to remarkable activity in the ROP of rac-lactide.
Table 1: Zirconium-Catalyzed Ring-Opening Polymerization of rac-Lactide
| Catalyst Precursor | Ligand System | Monomer | Conditions | Conversion (%) | Polymer Tactivity (Pᵣ) | PDI (Mₙ/Mₙ) |
| Zr(OⁿPr)₄ | Amine bis(phenolate) | rac-Lactide | 130 °C, Toluene (B28343), 24 h | 99 | 0.52 | 1.34 |
| Zr(OᵗBu)₄ | Amine bis(phenolate) | rac-Lactide | 130 °C, Toluene, 24 h | 87 | 0.53 | 1.83 |
PDI = Polydispersity Index. Pᵣ = Probability of racemic linkage; a value of 0.5 indicates atactic polymer. Data sourced from studies on polymetallic group 4 complexes.
The ring-opening polymerization of cyclic esters initiated by metal alkoxides like Zirconium(IV) tert-butoxide generally proceeds via a coordination-insertion mechanism. This pathway involves several key steps:
Coordination: The carbonyl oxygen of the cyclic ester monomer coordinates to the Lewis acidic zirconium center of the catalyst. This activation step makes the ester's carbonyl carbon more electrophilic.
Nucleophilic Attack (Insertion): An alkoxide group (e.g., tert-butoxide) bonded to the zirconium center performs a nucleophilic attack on the activated carbonyl carbon. This leads to the cleavage of the acyl-oxygen bond of the ester and the opening of the ring.
Propagation: The insertion of the monomer forms a new, longer alkoxide group that remains attached to the zirconium center. This new alkoxide can then coordinate with another monomer molecule, and the process repeats, leading to the growth of the polymer chain.
This mechanism allows for a high degree of control over the polymerization process, as each polymer chain is initiated by a single catalyst molecule.
A significant advantage of using zirconium catalysts in ROP is the potential for stereocontrol during the polymerization of chiral monomers like rac-lactide (a racemic mixture of L- and D-lactide). By employing chiral ligands that create a specific chiral environment around the zirconium center, it is possible to selectively polymerize one enantiomer or to alternate the insertion of L- and D-enantiomers, thereby controlling the tacticity of the resulting polymer.
For example, zirconium complexes with chiral Schiff base ligands have been shown to be robust initiators for the stereoselective ROP of rac-lactide. These catalysts can produce heterotactically enriched polylactide, where L- and D-monomer units alternate along the polymer chain. This control is achieved even at room temperature and the catalysts display unusual robustness, maintaining controlled polymerization in the presence of water or when using unpurified monomer.
Zirconium complexes are recognized for their ability to catalyze cyanation reactions, which are important for the synthesis of nitriles—versatile intermediates in organic chemistry. dntb.gov.ua The addition of a cyanide group to carbonyl compounds (hydrocyanation) is a key transformation, and metal alkoxides, including those of zirconium, can be used to catalyze this process. chempedia.info The use of chiral zirconium catalysts, in particular, has been highlighted in reviews as a method for achieving highly enantioselective cyanation reactions, providing access to optically active cyanohydrins. researchgate.netdntb.gov.ua While the direct use of hydrogen cyanide is often avoided due to its extreme toxicity, transfer hydrocyanation methods have been developed. wiley.comwikipedia.org Although specific protocols detailing the application of Zirconium(IV) tert-butoxide were not prominent in the surveyed literature, the established catalytic activity of chiral zirconium systems in cyanation reactions confirms their utility in this field. researchgate.netdntb.gov.ua
Beyond polymerization and cyanation, Zirconium(IV) tert-butoxide is an effective catalyst for several other valuable organic reactions.
Oxidation of Alcohols: In combination with an oxidant like tert-butyl hydroperoxide (TBHP), Zirconium(IV) tert-butoxide catalyzes the oxidation of primary and secondary alcohols. Secondary alcohols are typically converted to the corresponding ketones in quantitative yields. The oxidation of primary alcohols can yield aldehydes, though over-oxidation to esters or acids can occur. Reaction conditions can be optimized to favor aldehyde formation.
Table 2: Zr(OᵗBu)₄-Catalyzed Oxidation of Alcohols with TBHP
| Substrate (Alcohol) | Product | Yield (%) |
| 1-Phenylethanol | Acetophenone | >98 |
| Cyclohexanol | Cyclohexanone | >98 |
| 2-Octanol | 2-Octanone | >98 |
| 1-Octanol | Octanal | 70 |
Reactions typically run with Zr(OᵗBu)₄ catalyst and TBHP in the presence of 3 Å molecular sieves. Data sourced from research on zirconium-catalyzed oxidations.
Aldol (B89426) Reactions: Zirconium(IV) tert-butoxide can function as an efficient and convenient basic reagent to promote cross- and intramolecular aldol reactions. This reactivity highlights the ability of the tert-butoxide ligands to act as Brønsted bases, deprotonating carbonyl compounds to form enolates, which then participate in the carbon-carbon bond-forming reaction.
Ring-Opening Polymerization (ROP) of Cyclic Esters
Mechanistic Elucidation of Catalytic Cycles
The catalytic prowess of 2-Propanol, 2-methyl-, zirconium(4+) salt (9CI), also known as zirconium(IV) tert-butoxide, is rooted in complex mechanistic cycles. Understanding these pathways is crucial for optimizing existing catalytic systems and designing novel applications. This section delves into the elucidation of these catalytic cycles, focusing on the identification of key reactive species, the influence of ligand dynamics, and the insights gained from theoretical modeling.
A pivotal aspect of understanding the catalytic mechanism of zirconium(IV) tert-butoxide involves the identification of the true active species and any transient intermediates formed during the reaction. While the initial precursor is the zirconium(IV) tert-butoxide complex, it often undergoes transformation under catalytic conditions to generate the catalytically competent species.
Recent research has provided compelling evidence that zirconium oxo clusters (ZrOCs) can be the active catalytic species in various transformations, including direct amidation reactions. nih.govrsc.orgnih.govchemrxiv.org These clusters are readily formed from zirconium alkoxide precursors, such as zirconium(IV) isopropoxide and tert-butoxide, in the presence of reactants like carboxylic acids. nih.govchemrxiv.org The formation of these polynuclear zirconium oxo clusters suggests that the catalytic activity may not arise from a single, monomeric zirconium center but rather from a cooperative effect within the cluster. It has been observed that zirconium(IV) tert-butoxide behaves similarly to other zirconium alkoxides in its propensity to form these catalytically active oxo clusters. nih.gov
In the context of other catalytic reactions, such as the opening of strained heterocycles, mechanistic investigations of related zirconium(IV) imido complexes have pointed towards the formation of zwitterionic intermediates. nih.gov While not directly involving zirconium(IV) tert-butoxide, these studies provide a framework for considering analogous charged intermediates in reactions catalyzed by zirconium alkoxides. For instance, in the aldol-Tishchenko reaction, a presumed zirconium enolate is formed in situ, acting as a key intermediate.
The nature of the active species can also be influenced by the specific reaction environment and the substrates involved. For example, in oxidation reactions employing zirconium(IV) tert-butoxide and a hydroperoxide, the active oxidant is likely a zirconium peroxo or hydroperoxo species formed through ligand exchange with the tert-butoxide groups. acs.org
The table below summarizes key findings related to the identification of active species and intermediates in reactions catalyzed by zirconium alkoxides.
| Catalytic Reaction | Precursor | Identified/Proposed Active Species/Intermediate | Supporting Evidence |
| Direct Amidation | Zirconium(IV) alkoxides | Zirconium Oxo Clusters (ZrOCs) | In situ formation from Zr(OPr)4 and Zr(OBu)4 with carboxylic acids. nih.gov |
| Esterification | Zirconium(IV) alkoxides | Zirconium Oxo Clusters (ZrOCs) | Retrieval of oxo clusters from reactions initiated with homogeneous zirconium alkoxides. nih.govchemrxiv.org |
| Heterocycle Opening | Cp2Zr=N-t-Bu(THF) | Zwitterionic intermediates | Mechanistic investigations supporting a stepwise pathway. nih.gov |
| Oxidation | Zirconium(IV) tert-butoxide | Zirconium peroxo/hydroperoxo species | Implied by the use of hydroperoxides as oxidants. acs.org |
The ligands coordinated to the zirconium center are not mere spectators in the catalytic cycle; their reactivity and exchange dynamics play a crucial role in dictating the catalyst's activity and selectivity. The tert-butoxide ligands of the title compound are subject to exchange with other nucleophiles present in the reaction mixture, a process that is often a prerequisite for catalysis.
Ligand exchange is a fundamental step in many catalytic processes. For instance, in polymerization reactions, the exchange of an alkoxide ligand for a growing polymer chain is a key propagation step. The lability of the zirconium-alkoxide bond allows for the coordination and insertion of monomers. The choice of ligands can significantly influence the coordination environment and, consequently, the reactivity of the zirconium center. Additives such as phosphine (B1218219) oxides can coordinate to the zirconium, altering its electronic properties and suppressing unwanted side reactions by modulating ligand exchange rates. nih.govnih.gov
The reactivity of the tert-butoxide ligand itself can also be harnessed. For example, the basicity of the alkoxide can be utilized in proton-transfer steps within a catalytic cycle. Furthermore, the steric bulk of the tert-butyl group can influence the stereoselectivity of a reaction by controlling the approach of substrates to the metal center.
In the context of zirconium oxo clusters, the dynamics of the carboxylate ligands on the cluster surface have been shown to be complex, involving intramolecular exchange processes. researchgate.netrsc.org While these studies focus on carboxylate ligands, the principles of ligand mobility and exchange on a polynuclear core are likely applicable to the alkoxide ligands in the initial stages of cluster formation from zirconium(IV) tert-butoxide.
The table below highlights the influence of ligand effects on the catalytic performance of zirconium-based systems.
| Ligand/Additive | Effect on Catalysis | Mechanistic Implication |
| Phosphine Oxides (e.g., TOPO) | Modulates reactivity, suppresses side reactions | Alters electronic properties of the Zr center and controls ligand exchange rates. nih.govnih.gov |
| Ancillary Ligands (in zirconocenes) | Influences polymerization activity and polymer molecular weight | Steric and electronic effects of the ligand framework impact monomer insertion and chain termination steps. nih.gov |
| Redox-Active Ligands | Enables multi-electron transformations at the Zr(IV) center | Ligand participates directly in the redox chemistry of the catalytic cycle. nd.edu |
Theoretical and computational studies, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of catalytic mechanisms involving zirconium complexes. These approaches provide insights into reaction pathways, transition state structures, and the electronic factors that govern reactivity, which are often difficult to probe experimentally.
For zirconium-catalyzed olefin polymerization, DFT calculations have been extensively used to model the mechanism of chain propagation and termination steps. nih.govresearchgate.netacs.orgresearchgate.net These studies have shed light on the influence of the ligand framework on the energy barriers for monomer insertion and β-hydride elimination, thereby explaining experimentally observed differences in catalyst activity and polymer properties. For instance, computational analyses have revealed how the steric and electronic properties of ancillary ligands on zirconocene (B1252598) catalysts affect the regio- and stereoselectivity of polymerization. researchgate.net
In the context of other catalytic reactions, theoretical studies have been employed to understand the mechanism of reactions catalyzed by related zirconium complexes. For example, computational investigations of dinuclear cobalt-zirconium catalysts have provided a mechanistic understanding of Kumada coupling reactions. byu.edu Similarly, DFT calculations have been used to simulate the surface reactions during the atomic layer deposition of zirconium oxide from zirconium precursors, elucidating the ligand release steps. rsc.org
While specific DFT studies focusing solely on zirconium(IV) tert-butoxide are not extensively reported in the provided context, the theoretical methodologies applied to other zirconium alkoxide and zirconocene systems are directly applicable. Such studies could, for example, model the formation of zirconium oxo clusters from zirconium(IV) tert-butoxide, calculate the energy profiles for ligand exchange with various substrates, and map out the entire catalytic cycle for reactions like polymerization, oxidation, or amidation.
The table below summarizes the application of theoretical methods in understanding zirconium-catalyzed reactions.
| Catalytic Process | Theoretical Method | Key Insights Gained |
| Olefin Polymerization | DFT | Elucidation of chain propagation and termination mechanisms; influence of ligand structure on catalyst activity and selectivity. nih.govresearchgate.netacs.orgresearchgate.net |
| Kumada Coupling | DFT | Understanding of the reaction mechanism and reactivity of a heterodinuclear Co-Zr catalyst. byu.edu |
| Atomic Layer Deposition | DFT | Simulation of surface reactions and elucidation of ligand release mechanisms. rsc.org |
Heterogenization Strategies for Zirconium(IV) tert-Butoxide Catalysts
While zirconium(IV) tert-butoxide is an effective homogeneous catalyst, its separation from the reaction products and subsequent reuse can be challenging. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, offers a practical solution to these issues, combining the high activity and selectivity of homogeneous catalysts with the ease of handling and recyclability of heterogeneous catalysts. rsc.orgresearchgate.netens-lyon.frresearchgate.net
Several strategies can be employed to heterogenize zirconium(IV) tert-butoxide and related zirconium alkoxide catalysts. One common approach is grafting the zirconium complex onto the surface of an oxide support, such as silica (B1680970) or alumina. crimsonpublishers.com This can be achieved by reacting the zirconium alkoxide with the surface hydroxyl groups of the support, forming a covalent linkage. The resulting supported catalyst possesses isolated active zirconium sites, which can exhibit modified catalytic properties compared to the homogeneous counterpart.
Another strategy involves the use of zirconia itself as a support material. utwente.nlrsc.org Zirconium(IV) tert-butoxide can serve as a precursor for the synthesis of zirconia supports with controlled porosity and surface area. Subsequently, catalytically active metals can be deposited onto this zirconia support. Alternatively, the zirconium(IV) tert-butoxide can be directly supported on a pre-formed zirconia material.
The synthesis of nanostructured catalysts through the grafting of metal alkoxides, including zirconium alkoxides, onto oxide supports has been shown to be an effective method for creating catalysts with tailored acid-base or redox properties. crimsonpublishers.com The performance of these heterogenized catalysts has been demonstrated in various reactions, including dehydration and isomerization.
In the context of oxidation reactions, silica gel-supported zirconium alkoxides have been utilized as recyclable catalysts. acs.org This approach not only facilitates catalyst separation but can also influence the selectivity of the reaction.
The development of hybrid organic-inorganic materials, such as metal-organic frameworks (MOFs) or functionalized polymers, also presents opportunities for the immobilization of zirconium catalysts. ens-lyon.fr While not explicitly detailed for zirconium(IV) tert-butoxide in the provided information, these advanced materials offer a high degree of control over the catalyst's local environment.
The table below outlines various heterogenization strategies applicable to zirconium(IV) tert-butoxide catalysts.
| Heterogenization Strategy | Support Material | Description | Potential Advantages |
| Grafting | Silica, Alumina | Covalent attachment of the zirconium complex to the oxide surface via reaction with hydroxyl groups. crimsonpublishers.com | Improved catalyst stability, ease of separation, potential for altered selectivity. |
| Supported on Zirconia | Zirconia | Deposition of the zirconium catalyst onto a pre-formed zirconia support or use of the precursor to create the support. utwente.nlrsc.org | High thermal stability, potential for synergistic effects between the active site and the support. |
| Sol-Gel Entrapment | Silica or other oxide matrix | Encapsulation of the zirconium complex within a porous sol-gel matrix. | Good catalyst retention, tunable porosity of the support. |
| Immobilization on Polymers | Functionalized polymers | Covalent or non-covalent attachment to a polymer backbone. | Flexible catalyst design, potential for use in different solvent systems. |
2 Propanol, 2 Methyl , Zirconium 4+ Salt 9ci As a Precursor in Advanced Materials Science
Thin Film Deposition Techniques Utilizing Zirconium(IV) tert-Butoxide
Zirconium(IV) tert-butoxide is extensively used to deposit thin films of zirconia (ZrO₂) and other zirconium-containing materials. fishersci.com These films are integral to a wide range of applications, including microelectronics, optical coatings, and protective layers, due to their excellent thermal stability, high dielectric constant, and corrosion resistance.
Atomic Layer Deposition (ALD) is a precise thin-film deposition technique that allows for atomic-level control over film thickness and composition. Zirconium(IV) tert-butoxide is a commonly used precursor in ALD for depositing zirconia and zirconium silicate (B1173343) films. aip.org The process involves sequential, self-limiting surface reactions. In a typical ALD cycle for zirconia, the substrate is first exposed to Zirconium(IV) tert-butoxide, which reacts with the surface. This is followed by a purge to remove unreacted precursor and byproducts. Subsequently, an oxygen source, such as water or ozone, is introduced to form a layer of zirconium oxide and prepare the surface for the next cycle. researchgate.netharvard.edu This cyclic process allows for the growth of highly conformal and uniform films. researchgate.net
The choice of precursors is critical in ALD. Zirconium(IV) tert-butoxide is favored due to its high vapor pressure and reactivity. strem.comaip.org For instance, a new precursor combination of SiCl₄ and Zirconium(IV) tert-butoxide has been used to deposit zirconium silicate films at temperatures about 150°C lower than with other precursors. aip.org Research has shown that the growth rate of zirconia films can be influenced by the deposition temperature. For example, in one study, the growth rate decreased as the substrate temperature was increased from 125 to 225°C. aip.org
Table 1: Zirconium(IV) tert-butoxide in ALD of Zirconia Films
| Parameter | Value | Reference |
| Precursor | Zirconium(IV) tert-butoxide | aip.org |
| Co-reactant | Water, Ozone | researchgate.netharvard.edu |
| Deposition Temperature | 50 - 500 °C | harvard.edu |
| Growth Rate | ~0.096 nm/cycle | harvard.edu |
| Applications | Gate dielectrics, optical coatings | aip.orgresearchgate.net |
Chemical Vapor Deposition (CVD) is another primary method for fabricating zirconia films. ias.ac.in In CVD, Zirconium(IV) tert-butoxide is vaporized and transported to a reaction chamber where it decomposes on a heated substrate to form a zirconium oxide film. researchgate.net The properties of the resulting film, such as microstructure and purity, are highly dependent on the process parameters, including temperature, pressure, and the presence of an oxidizing agent. ias.ac.in
Studies have investigated the deposition of ZrO₂ films using Zirconium(IV) tert-butoxide on various substrates, such as silicon. researchgate.net The deposition process has been studied over a range of temperatures, typically from 380 to 825 °C. researchgate.net The use of an oxidizing agent, such as nitrous oxide, can facilitate the deposition process. osti.gov Furthermore, techniques like ultraviolet-assisted injection liquid source CVD (UVILS-CVD) have been developed to deposit zirconia films at lower temperatures. osti.gov Atmospheric pressure plasma enhanced CVD (PECVD) has also been explored, though Zirconium(IV) tert-butoxide's tendency to hydrolyze presents challenges. illinois.edu
Table 2: CVD of Zirconia using Zirconium(IV) tert-butoxide
| CVD Technique | Substrate | Deposition Temperature (°C) | Oxidizing Agent | Key Finding | Reference |
| Conventional CVD | Si(100) | 380 - 825 | - | Film properties dependent on temperature and pressure | researchgate.net |
| UVILS-CVD | Si(100) | 200 - 400 | Nitrous Oxide | Growth rate decreased with increasing temperature | osti.gov |
| PECVD | - | - | - | Feasibility tested in an open atmosphere plasma system | illinois.edu |
Solution-based deposition methods, often referred to as sol-gel processing, provide a versatile and cost-effective way to prepare thin films. In these methods, a precursor solution, or "sol," containing Zirconium(IV) tert-butoxide is prepared. This sol is then applied to a substrate using techniques like spin coating or dip coating. Subsequent heat treatment converts the liquid film into a solid oxide film. chemdad.com
The sol-gel process allows for the preparation of a wide range of inorganic and hybrid composite materials. For example, zirconia coatings on stainless steel substrates for optical applications can be prepared from a Zirconium(IV) tert-butoxide precursor using the sol-gel method. chemdad.com The properties of the final film are influenced by the composition of the sol and the processing conditions.
Sol-Gel Synthesis of Zirconia and Zirconia-Based Ceramics
The sol-gel method is a widely used wet-chemical technique for synthesizing zirconia and zirconia-based ceramics with high purity and homogeneity at relatively low temperatures. nih.gov The process involves the hydrolysis and condensation of metal alkoxide precursors, such as Zirconium(IV) tert-butoxide, to form a colloidal suspension (sol) that is then converted into a gel. nih.govresearchgate.net This gel can be further processed to produce powders, fibers, or coatings.
The foundation of the sol-gel process lies in the controlled hydrolysis and condensation of the precursor. Zirconium(IV) tert-butoxide is highly reactive towards water, which can lead to uncontrolled precipitation. Therefore, the hydrolysis reaction is carefully controlled by factors such as the water-to-alkoxide ratio, pH, and the presence of catalysts. researchgate.net
The hydrolysis step involves the replacement of the tert-butoxy (B1229062) groups with hydroxyl groups. This is followed by condensation reactions, where either water or alcohol is eliminated to form Zr-O-Zr bridges, leading to the formation of a three-dimensional oxide network. The control over these reaction pathways is crucial for determining the structure and properties of the final material.
To control the high reactivity of Zirconium(IV) tert-butoxide and stabilize the sol, modifying agents or chelating agents are often used. These agents, such as acetic acid or acetylacetone (B45752), react with the precursor to form more stable complexes. researchgate.netresearchgate.net This modification reduces the hydrolysis and condensation rates, preventing rapid precipitation and allowing for better control over the sol-gel process. researchgate.net
The choice and concentration of the modifying agent can significantly influence the properties of the resulting sol and the final ceramic material. For instance, the addition of acetic acid to a zirconium n-butoxide system was found to enhance the stability of the sol. researchgate.net Similarly, the use of chelating agents can affect the connectivity of the zirconium to the silicate network in hybrid sol-gel materials, which in turn impacts the densification and anticorrosion properties of the resulting coatings.
Synthesis of Zirconia-Based Nanomaterials
Zirconium(IV) tert-butoxide is a versatile molecular precursor for the creation of zirconium dioxide (ZrO₂) nanomaterials. The selection of an appropriate synthesis technique is crucial for controlling the final properties of the nanocrystals. Among the various methods, hydrothermal and solvothermal approaches are particularly effective for producing high-quality, crystalline zirconia nanoparticles. These techniques are favored for their ability to control nucleation and growth processes, leading to materials with desired characteristics.
Hydrothermal and solvothermal synthesis are methods that employ heated solvents under pressure to facilitate the crystallization of materials. Hydrothermal synthesis specifically uses water as the solvent, while solvothermal synthesis utilizes organic solvents. Both methods offer precise control over reaction conditions, such as temperature, pressure, and time, which directly influence the formation of zirconia nanostructures.
Hydrothermal Synthesis: This technique involves heating an aqueous solution containing the zirconium precursor in a sealed vessel, known as an autoclave. The high temperature and pressure promote the hydrolysis and condensation of zirconium(IV) tert-butoxide, leading to the nucleation and growth of ZrO₂ nanocrystals. The process allows for the synthesis of zirconia with high purity and a narrow particle size distribution. Research has shown that parameters like precursor concentration, pH, and the presence of mineralizers can be adjusted to tailor the resulting nanocrystal characteristics. The hydrothermal method is a cost-effective and environmentally friendly approach for producing crystalline zirconia nanoparticles.
Solvothermal Synthesis: In this approach, an organic solvent is used instead of water. Zirconium(IV) tert-butoxide is dissolved in a suitable organic solvent, such as benzyl (B1604629) alcohol or oleic acid, and heated in an autoclave. The choice of solvent is critical as it can act as a capping agent, influencing the growth, phase, and surface chemistry of the resulting nanocrystals. Solvothermal methods have been successfully used to produce single-phase zirconia nanocrystals with controlled crystalline structures, including monoclinic, tetragonal, and cubic phases, by carefully selecting the solvent and precursor concentration. chemdad.comrsc.org This method is particularly advantageous for producing nanoparticles with good dispersion and uniform shapes.
The table below summarizes key parameters and outcomes for these synthesis approaches based on various research findings.
| Synthesis Method | Precursor | Solvent | Typical Temperature | Typical Time | Key Findings |
| Hydrothermal | Zirconium Alkoxides | Water | 100 - 250 °C | 2 - 60 h | Produces high-purity nanocrystals with narrow size distribution. researchgate.net Morphology can be controlled from nanoparticles to nanofibers by adjusting reaction time. strem.com |
| Solvothermal | Zirconium(IV) tert-butoxide | Benzyl Alcohol | ~220 °C | 96 h | Yields cubic phase ZrO₂ nanocrystals. The solvent acts as a capping agent, controlling growth. chemdad.comacs.org |
| Solvothermal | Zirconium(IV) tert-butoxide | Oleic Acid | Varies | Varies | Produces monoclinic phase ZrO₂ nanocrystals. chemdad.comrsc.org |
| Solvothermal | Zirconium(IV) tert-butoxide | Octyl Alcohol | Varies | Varies | Results in the formation of tetragonal phase ZrO₂ nanocrystals. chemdad.comrsc.org |
This table is generated based on data from multiple sources to illustrate typical process parameters.
A key advantage of using zirconium(IV) tert-butoxide as a precursor in hydrothermal and solvothermal methods is the ability to precisely control the morphology (shape) and size of the resulting zirconia nanocrystals. This control is paramount as these physical characteristics dictate the material's performance in various applications.
Several factors influence the final nanocrystal size and shape:
Precursor Chemistry: The choice of the alkoxide group on the zirconium precursor affects its reactivity. For instance, using zirconium(IV) tert-butoxide can lead to smaller nanocrystals compared to zirconium(IV) isopropoxide under similar conditions due to differences in hydrolysis rates. chemrxiv.org
Solvent and Capping Agents: In solvothermal synthesis, the solvent molecules can coordinate to the surface of the growing nanocrystals, acting as capping agents. chemdad.com This surface passivation controls the growth rate on different crystal facets, allowing for the tuning of particle shape. The chemical structure and acidity (pKa value) of the solvent are determining factors in this process. chemdad.com
Precursor Concentration: Adjusting the concentration of zirconium(IV) tert-butoxide in the reaction solution can directly influence the nucleation and growth kinetics, thereby affecting the final particle size. chemdad.comrsc.org
Reaction Temperature and Time: Higher temperatures generally lead to larger crystallite sizes. nih.gov Similarly, extending the reaction time can promote crystal growth and even lead to morphological transformations, such as the evolution of nanoparticles into nanofibers. strem.com
The following table details experimental findings on the influence of synthesis parameters on zirconia nanocrystal properties.
| Parameter Varied | Precursor System | Observation | Resulting Morphology/Size | Reference |
| Solvent Type | Zirconium Precursor in Organic Solvents | Different solvents (oleic acid, benzyl alcohol, octyl alcohol) lead to different crystalline phases. | Monoclinic, Cubic, Tetragonal | chemdad.comrsc.org |
| Reaction Time | Zirconium oxychloride in Ethanol/Ethylenediamine | Increasing hydrothermal reaction time from 36h to 60h. | Transformation from nanoparticles to nanofibers with an aspect ratio up to 161:1. | strem.com |
| Precursor Type | Zirconium isopropoxide vs. Zirconium tert-butoxide | Surfactant-assisted synthesis. | Nanocrystal diameter reduced from 4 nm to 3 nm when using tert-butoxide. | chemrxiv.org |
| Precursor Concentration | Zirconium Precursor in Oleic Acid | Concentration adjusted to 0.25 mol L⁻¹. | Formation of pure monoclinic ZrO₂. | chemdad.comrsc.org |
This interactive table showcases detailed research findings on controlling nanocrystal characteristics.
Development of Hybrid Organic-Inorganic Materials Incorporating Zirconium(IV) tert-Butoxide
Zirconium(IV) tert-butoxide is a valuable precursor for the synthesis of hybrid organic-inorganic materials. These materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic components (e.g., thermal stability, high refractive index) within a single, molecularly dispersed system. The synthesis typically involves a sol-gel process where the zirconium alkoxide undergoes hydrolysis and condensation in the presence of an organic polymer or monomer.
In a common approach, zirconium(IV) tert-butoxide is mixed with an organic monomer containing a functional group, such as a hydroxyl group, that can react with the alkoxide. For example, hybrid materials have been prepared by reacting zirconium butoxides with 2-hydroxyethyl methacrylate (B99206) (HEMA). acs.org In this process, the alkoxide reacts with the hydroxyl group of HEMA, forming a molecular link between the inorganic precursor and the organic monomer. Subsequent polymerization of the HEMA monomers, often initiated by heat or a radical initiator, creates the organic polymer network, while the zirconium precursor simultaneously forms a zirconia-based inorganic network through hydrolysis and condensation reactions.
This one-step process can yield homogeneous and transparent hybrid materials with remarkable thermal stability. acs.org Similarly, zirconium alkoxides have been incorporated into epoxy resins. researchgate.net In these systems, a modifier like an acid anhydride (B1165640) can be used to control the hydrolysis of the zirconium precursor while also acting as a curing agent for the epoxy, leading to the simultaneous formation of both the inorganic and organic networks. The resulting epoxy/zirconia hybrids exhibit excellent optical transparency, improved heat resistance, and significantly higher refractive indices with increasing zirconia content. researchgate.net The uniform dispersion of the zirconia phase on a nanometer scale within the polymer matrix is key to achieving these enhanced properties. researchgate.net
Theoretical and Computational Studies of 2 Propanol, 2 Methyl , Zirconium 4+ Salt 9ci Chemistry
Theoretical and computational chemistry provide powerful tools for understanding the intricate details of molecular structure, bonding, and reactivity that are often difficult to probe experimentally. For 2-Propanol, 2-methyl-, zirconium(4+) salt (9CI), commonly known as zirconium(IV) tert-butoxide, these methods offer critical insights into its electronic properties, behavior in solution, and role as a precursor in materials science and catalysis.
Future Research Directions and Emerging Applications of 2 Propanol, 2 Methyl , Zirconium 4+ Salt 9ci
Development of Novel Synthetic Strategies for Enhanced Purity and Scalability
The performance of zirconium(IV) tert-butoxide as a precursor is critically dependent on its purity. Impurities can negatively affect the properties of the final products, such as in the manufacturing of electronic devices where they can lead to defects. chemrxiv.org Consequently, a significant research focus is on developing synthetic methods that yield high-purity zirconium(IV) tert-butoxide and can be scaled up for industrial production.
One promising strategy involves a two-step process starting from zirconium(IV) chloride. chemrxiv.org The first step is the synthesis of a tetrakis(diethylamido)zirconium(IV) intermediate. This amido complex is highly versatile and reacts readily with alcohols. nih.govchemrxiv.org In the second step, the amido complex is treated with tert-butanol (B103910) to yield zirconium(IV) tert-butoxide. chemrxiv.orgnih.gov This method is advantageous as the final product can be purified by vacuum distillation to obtain a colorless, transparent liquid, indicating high purity. nih.govchemrxiv.org This is often superior to commercially available products which can be yellowish or turbid. nih.gov
Table 1: Comparison of Synthetic Routes for Zirconium(IV) tert-butoxide
| Starting Material | Intermediate | Key Advantages | Final Product Purity |
|---|---|---|---|
| Zirconium(IV) chloride | Tetrakis(diethylamido)zirconium(IV) | Versatile intermediate; avoids hydrolysis issues; allows for synthesis of other alkoxides. nih.govchemrxiv.org | High; purified by vacuum distillation to a colorless liquid. nih.gov |
Exploration of Zirconium(IV) tert-Butoxide in Sustainable Chemical Processes
The principles of green chemistry are driving the development of more sustainable industrial processes. Zirconium-based catalysts, often prepared from precursors like zirconium(IV) tert-butoxide, are playing a crucial role in this transition. These catalysts are finding applications in the production of biodegradable polymers and the valorization of carbon dioxide.
A notable example is the use of a zirconium amine tris(phenolate) complex as a highly active and controlled catalyst for the ring-opening polymerization (ROP) of lactide to produce poly(lactic acid) (PLA). acs.org PLA is a leading biodegradable alternative to plastics derived from petrochemicals. The zirconium-based system offers a robust and efficient alternative to traditional tin-based catalysts, which are a benchmark for PLA production. acs.org
Furthermore, copper-zirconia catalysts are recognized as powerful tools for sustainable processes, including the conversion of CO2 into valuable chemicals like methanol (B129727). mdpi.com The interaction between copper and the zirconia support is a key factor for catalytic activity. The properties of the zirconia support, which can be prepared from alkoxide precursors, are critical. For instance, the calcination temperature during the catalyst preparation from a precursor like zirconium(IV) tert-butoxide can significantly impact the final structure of the zirconia and the dispersion of copper, thereby affecting the catalyst's performance. mdpi.com
Advanced In-Situ Spectroscopic Characterization Techniques for Reaction Monitoring
Understanding reaction mechanisms at a molecular level is essential for optimizing chemical processes. Advanced in-situ spectroscopic techniques allow researchers to monitor reactions as they happen, providing valuable insights into intermediate species and reaction pathways. These techniques are increasingly being applied to study reactions involving zirconium compounds.
For instance, in-situ Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy has been used to investigate the surface reaction mechanisms during the atomic layer deposition (ALD) of zirconium oxide (ZrO2) from zirconium precursors. aip.org This technique can identify the reactive sites and absorbed species on the surface during the deposition process. Similarly, in-situ Raman spectroscopy is employed to analyze the decomposition of zirconium-containing minerals, revealing the roles of hydroxylation and dehydration during the process. researchgate.netrsc.org
Another powerful technique is in-situ electrochemical impedance spectroscopy (EIS), which has been used to measure the electronic resistivity of zirconium alloy oxides as they form. psu.edu This is crucial for understanding corrosion mechanisms. These spectroscopic methods provide a dynamic picture of the chemical transformations, which is a significant advancement over traditional post-reaction characterization.
Integration of Zirconium(IV) tert-Butoxide into Next-Generation Functional Materials and Devices
Zirconium(IV) tert-butoxide is a preferred precursor for the deposition of thin films of zirconium oxide (zirconia, ZrO2), a material with exceptional properties for advanced electronic and optical applications. fishersci.co.uk Its high purity and lack of corrosive byproducts make it particularly suitable for the microelectronics industry. aip.org
Zirconia films are deposited using techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD), where zirconium(IV) tert-butoxide serves as the zirconium source. fishersci.co.uk These techniques allow for the growth of highly uniform and conformal films with precise thickness control, which is essential for manufacturing modern electronic components. Zirconia's high dielectric constant and thermal stability make it a candidate for use in capacitors, gate dielectrics in transistors, and protective coatings.
The ability to grow zirconia thin films at low temperatures (150°C to 300°C) using zirconium(IV) tert-butoxide, either in the presence of moisture or through UV-enhanced ALD, further expands its applicability to temperature-sensitive substrates. fishersci.co.uk
Computational Design and Discovery of New Zirconium(IV) tert-Butoxide-Based Catalysts and Precursors
Computational chemistry has become an indispensable tool in modern materials science and catalysis research. It allows for the rational design and screening of new materials with desired properties, accelerating the pace of discovery and reducing the need for extensive trial-and-error experimentation. acs.org
In the context of zirconium-based catalysts, computational methods are used to model reaction mechanisms and predict catalytic performance. researchgate.net For example, theoretical calculations have been used to understand the role of the zirconia support in copper-zirconia catalysts for methanol synthesis, showing how the surface promotes specific reaction steps. mdpi.com Computational studies can model transition states and reaction intermediates, providing insights that are difficult to obtain experimentally. acs.org
This approach, often involving density functional theory (DFT), can be used to design new zirconocene (B1252598) catalysts for olefin polymerization or to study the electronic properties of metal-doped zirconia systems for applications ranging from catalysis to medicine. researchgate.netresearchgate.net By simplifying complex systems and understanding the key factors that govern catalytic activity, computational design guides experimental efforts toward the most promising candidates for new catalysts and precursors. acs.org
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing 2-Propanol, 2-methyl-, zirconium(4+) salt (Zr(Ot-Bu)₄) with high purity?
- Methodological Answer : Synthesis typically involves reacting zirconium tetrachloride (ZrCl₄) with tert-butanol (2-methyl-2-propanol) in an anhydrous, inert atmosphere (e.g., nitrogen or argon). A molar ratio of 1:4 (ZrCl₄ to tert-butanol) is used, with a base like ammonia or pyridine to neutralize HCl byproducts. Purification is achieved via vacuum distillation or recrystallization from non-polar solvents like hexane . Characterization requires FT-IR (to confirm alkoxide bonds at ~500–600 cm⁻¹) and elemental analysis for Zr and C content.
Q. How can researchers assess the hydrolytic stability of zirconium tert-butoxide in solution?
- Methodological Answer : Conduct kinetic studies by exposing the compound to controlled humidity (e.g., using a desiccator with saturated salt solutions). Monitor hydrolysis via NMR spectroscopy (¹H/¹³C) to detect tert-butanol and zirconium oxyhydroxide formation. Thermogravimetric analysis (TGA) under humid conditions can quantify mass loss due to water absorption .
Q. What spectroscopic techniques are optimal for confirming the structure of zirconium tert-butoxide?
- Methodological Answer :
- FT-IR : Identify Zr-O-C stretching vibrations (500–600 cm⁻¹) and absence of -OH bands from unreacted tert-butanol.
- ¹³C NMR : Detect alkoxide carbons (δ ~70–80 ppm) and absence of free alcohol signals (δ ~30 ppm).
- X-ray crystallography : Resolve the tetrahedral coordination geometry of zirconium, though single-crystal growth may require slow evaporation in toluene .
Advanced Research Questions
Q. How does zirconium tert-butoxide’s catalytic performance compare to other zirconium alkoxides (e.g., ethoxide or propoxide) in polymerization reactions?
- Methodological Answer : Design comparative kinetic studies using ring-opening polymerization (e.g., ε-caprolactone). Monitor reaction rates via GPC (molecular weight distribution) and DSC (thermal properties). The tert-butoxide’s bulky ligands may reduce catalytic activity due to steric hindrance but enhance thermal stability, as seen in zirconium ethoxide systems . Contradictions in literature data (e.g., conflicting activity rankings) may arise from solvent polarity or moisture content; replicate experiments under strictly anhydrous conditions.
Q. What are the decomposition pathways of zirconium tert-butoxide at elevated temperatures, and how can they be mitigated?
- Methodological Answer : Use TGA-DSC coupled with mass spectrometry to identify volatile decomposition products (e.g., isobutylene from ligand elimination). In situ XRD can detect crystalline zirconia (ZrO₂) formation. Mitigation strategies include doping with stabilizing agents (e.g., acetylacetonate) or using sol-gel processing under controlled oxygen flow .
Q. How can computational modeling (DFT) predict the reactivity of zirconium tert-butoxide in Lewis acid-catalyzed reactions?
- Methodological Answer : Optimize the geometry of Zr(Ot-Bu)₄ using DFT (e.g., B3LYP/6-31G*). Calculate Lewis acidity via Fukui indices or electrophilicity. Compare with experimental data (e.g., catalytic efficiency in Diels-Alder reactions). Discrepancies between predicted and observed reactivity may stem from solvent effects or aggregation states not modeled in simulations .
Data Contradiction and Resolution
Q. Conflicting reports exist on the solubility of zirconium tert-butoxide in polar vs. non-polar solvents. How can researchers resolve this?
- Methodological Answer : Systematically test solubility in solvents (toluene, THF, DMF) using dynamic light scattering (DLS) to detect aggregates. FT-IR can reveal solvent coordination (e.g., DMF binding to Zr). Contradictions may arise from trace moisture or impurities; replicate experiments with rigorously dried solvents and Karl Fischer titration to verify water content .
Safety and Handling
Q. What are the critical safety protocols for handling zirconium tert-butoxide in air-sensitive reactions?
- Methodological Answer : Use Schlenk-line or glovebox techniques for synthesis and storage. Avoid contact with moisture (risk of exothermic hydrolysis). PPE (gloves, goggles) is mandatory. For spills, neutralize with dry sand and dispose as hazardous waste, per guidelines in zirconium phosphate SDS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
